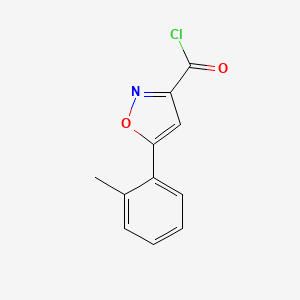

5-(2-Methylphenyl)isoxazole-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

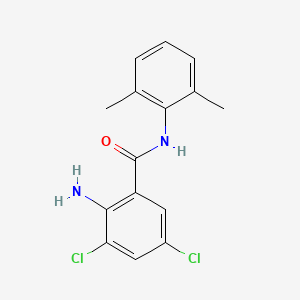

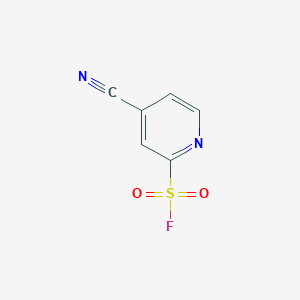

5-(2-Methylphenyl)isoxazole-3-carbonyl chloride is a compound with the molecular formula C11H8ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been a field of interest for decades. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular weight of this compound is 221.64. The average mass is 221.640 Da and the monoisotopic mass is 221.024353 Da .Chemical Reactions Analysis

Isoxazole-5-carbonyl chloride can undergo reaction with 1-benzhydrylpiperazine to give the corresponding 1-benzhydrylpiperazine derivative, which may be used in the treatment of cancer .科学的研究の応用

Quality Control in Industrial Synthesis

5-(2-Methylphenyl)isoxazole-3-carbonyl chloride plays a crucial role in the quality control of pharmaceutical compounds, such as oxacillin, during their industrial synthesis. A specific method involving high-performance liquid chromatography has been developed for the quantitative determination of this compound, ensuring its purity and efficacy at all stages of production. This process is vital for maintaining the integrity of pharmaceutical products and ensuring their safety for consumer use (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).

Synthesis of Pyrazoles

The compound also finds application in the synthesis of pyrazoles with diverse functional groups, contributing to the development of new chemical entities with potential pharmaceutical applications. The method involves coupling protected alkynols with acid chlorides, including this compound, to form alkynyl ketones. These are then reacted with hydrazine to create the pyrazole nucleus, leading to the synthesis of compounds with varied pharmacological activities (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Corrosion Inhibition

In the field of materials science, derivatives of this compound, such as pyranopyrazole derivatives, have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. These studies are crucial for developing protective coatings and treatments that extend the lifespan of metal structures and components in corrosive conditions, highlighting the compound's versatility beyond pharmaceutical applications (Yadav, Gope, Kumari, & Yadav, 2016).

Anticorrosion Properties in Green Chemistry

Further expanding its application in materials science, this compound-related compounds have been explored for their anticorrosion properties in green chemistry. Studies have focused on environmentally friendly derivatives for protecting carbon steel in acid environments, contributing to sustainable practices in corrosion protection and materials preservation (Alhaffar, Umoren, Obot, Ali, & Solomon, 2019).

作用機序

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that isoxazole derivatives can have various biological activities, including anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of isoxazole derivatives .

Safety and Hazards

将来の方向性

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is considered important due to the drawbacks associated with metal-catalyzed reactions . This could be a potential future direction for the synthesis of isoxazole derivatives like 5-(2-Methylphenyl)isoxazole-3-carbonyl chloride.

特性

IUPAC Name |

5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-6-9(11(12)14)13-15-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDZYHCZUNMSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NO2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)

![9-(4-bromophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603935.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)

![1,3-Benzothiazol-6-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2603945.png)

![5-Bromo-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2603951.png)